(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol
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Overview
Description
(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol: is an organic compound with the molecular formula C10H18N2S2 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol typically involves the reaction of appropriate imidazole derivatives with sulfur-containing reagents. One common method includes the reaction of 1,3-diethyl-4,5-dimethylimidazole with carbon disulfide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The imidazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and material science .
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions. The imidazole ring’s nitrogen atoms play a crucial role in binding to metal centers, facilitating catalytic processes .
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Comparison: Compared to these similar compounds, (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol is unique due to its specific substitution pattern on the imidazole ring and the presence of methanedithiol functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
776278-33-2 |
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Molecular Formula |
C10H18N2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
(1,3-diethyl-4,5-dimethylimidazol-2-ylidene)methanedithiol |
InChI |
InChI=1S/C10H18N2S2/c1-5-11-7(3)8(4)12(6-2)9(11)10(13)14/h13-14H,5-6H2,1-4H3 |
InChI Key |
FGVLMHXQJFNHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N(C1=C(S)S)CC)C)C |
Origin of Product |
United States |
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